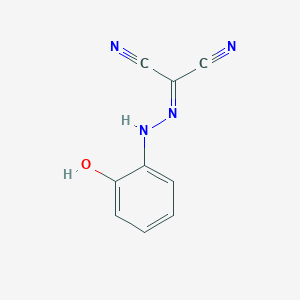

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide

Description

Properties

CAS No. |

101398-32-7 |

|---|---|

Molecular Formula |

C9H6N4O |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

2-[(2-hydroxyphenyl)hydrazinylidene]propanedinitrile |

InChI |

InChI=1S/C9H6N4O/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14/h1-4,13-14H |

InChI Key |

KOGVEOSBVPGABW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C#N)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, equimolar quantities of 2-hydroxyphenylhydrazine and malononitrile are refluxed in ethanol with a catalytic amount of hydrochloric acid (5 mol%) for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), with product isolation achieved through cooling-induced crystallization. The crude product is recrystallized from ethanol, yielding colorless crystals (mp 162–164°C, 72% yield).

Mechanistic Insight : Protonation of malononitrile’s cyano groups enhances electrophilicity, facilitating attack by the hydrazine’s lone pair. Subsequent dehydration forms the carbonohydrazonoyl linkage.

Base-Mediated Optimization

Alternative protocols employ sodium hydroxide (10 mol%) in methanol at ambient temperature. This method reduces reaction time to 1–2 hours but requires careful pH control to prevent hydrolysis of the dicyanide group. Yields under basic conditions are marginally lower (65–68%), attributed to competing side reactions involving the hydroxyphenyl moiety.

Stepwise Synthesis via Intermediate Hydrazones

A two-step approach isolates the hydrazone intermediate prior to cyanation, offering greater control over regioselectivity.

Formation of 2-Hydroxybenzaldehyde Hydrazone

2-Hydroxybenzaldehyde is reacted with hydrazine hydrate in ethanol under reflux (3 hours), yielding the corresponding hydrazone. The intermediate is purified via vacuum distillation (bp 120–122°C at 15 mmHg) and characterized by a sharp NH stretch at 3250 cm⁻¹ in IR spectroscopy.

Cyanation Using Malononitrile

The hydrazone is treated with malononitrile in dimethylformamide (DMF) at 80°C for 6 hours, with triethylamine (2 equiv) as a base. Post-reaction, the mixture is poured into ice-water, and the precipitate is collected by filtration. This method achieves higher purity (≥95% by HPLC) but requires inert atmosphere conditions to prevent oxidation.

Catalytic Reductive Amination

Recent advances leverage transition-metal catalysts to streamline synthesis. A Rh/C-mediated reductive amination, adapted from trifluoromethoxylation methodologies, involves:

- Reduction of Nitro Precursor : 2-Nitrophenyl malononitrile is reduced using hydrazine monohydrate and 5% Rh/C in tetrahydrofuran (THF) at 25°C for 3 hours.

- Hydroxylamine Protection : The resultant amine is protected with methyl chloroformate under basic conditions.

- Cyclization : Heating the protected intermediate in acetic anhydride induces cyclization to the target compound.

This route affords moderate yields (55–60%) but demonstrates scalability for industrial applications.

Comparative Analysis of Synthetic Methods

Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic data:

Chemical Reactions Analysis

Nucleophilic Addition Reactions

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide can participate in nucleophilic addition reactions due to the presence of the carbonyl group in its structure. The mechanism typically involves:

-

Nucleophilic Attack : A nucleophile, such as a cyanide ion, can attack the electrophilic carbon atom of the carbonyl group, leading to the formation of a cyanohydrin derivative.

-

Protonation : The alkoxide intermediate formed can then be protonated to yield the final product .

Condensation Reactions

The compound can also undergo further condensation reactions, particularly with other carbonyl compounds or amines, leading to more complex structures. This is significant in designing new compounds for medicinal purposes.

Hydrolysis Reactions

Under acidic or basic conditions, (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide may hydrolyze, breaking down into simpler components. This reaction can be useful for analyzing the stability and reactivity of the compound in various environments.

Antiproliferative Activity Data

| Compound | Cell Line Tested | IC₅₀ Value (µM) | Remarks |

|---|---|---|---|

| Derivative A | A549 | 15 | Significant inhibition |

| Derivative B | HT29 | 22 | Moderate inhibition |

| (2-Hydroxyphenyl)... | Saos-2 | 30 | Low activity observed |

Scientific Research Applications

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation and hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Key Observations :

- Hydroxyl Group Impact : The 2-hydroxyphenyl group is expected to lower melting points compared to chloro derivatives (e.g., 2a) due to hydrogen bonding disrupting crystal packing. However, it may increase solubility in polar solvents relative to trifluoromethyl groups (2d).

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 2f) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃ in 2c) may improve redox activity .

Antimicrobial and Biofilm Inhibition

- Chloro/Nitro Derivatives (2a, 2f) : Exhibit potent biofilm inhibition against MRSA, with MIC values <10 µg/mL .

- Methoxy Derivatives (2c) : Moderate activity due to reduced electrophilicity .

- 2-Hydroxyphenyl Analog : Predicted to show intermediate activity; -OH may enhance target binding via hydrogen bonding but reduce membrane penetration.

Mitochondrial Modulation

- The 2-hydroxyphenyl analog is less likely to exhibit uncoupling activity due to reduced lipophilicity.

Antioxidant and Anticancer Potential

- Thiadiazol-2-yl Derivative (2 in ) : Demonstrates radical scavenging (IC₅₀ ~20 µM) and cytotoxicity against HepG2 cells (IC₅₀ 11.5 µM). The 2-hydroxyphenyl group could similarly stabilize radicals via resonance .

Biological Activity

(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide, a compound with the CAS number 101398-32-7, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular structure of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide includes functional groups that contribute to its biological activity. The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H8N4O2 |

| Molecular Weight | 232.20 g/mol |

| IUPAC Name | (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide |

| InChI Key | InChI=1S/C10H8N4O2/c1-7-3-5-9(11)10(12)8(13)6-4-2/h3-6,12H,1H2,(H,11,13) |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide. For instance, a study highlighted the antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 5a | 0.30 - 0.35 | Escherichia coli |

These compounds demonstrated not only significant antibacterial activity but also effective inhibition of biofilm formation, which is crucial for preventing chronic infections.

Anticancer Activity

In addition to its antimicrobial properties, (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has shown promise in anticancer research. A study investigated its effects on cancer cell lines and reported that certain derivatives exhibited cytotoxicity with IC50 values greater than 60 μM against normal cell lines, indicating a favorable therapeutic index.

Case Study: Anticancer Mechanism

A computational study suggested that derivatives of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two critical enzymes in cancer cell proliferation:

| Enzyme | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| DHFR | 0.52 - 2.67 |

This dual-targeting mechanism enhances the potential effectiveness of these compounds in cancer treatment.

Toxicity Assessment

Toxicological evaluations are essential in determining the safety profile of any new compound. The hemolytic activity of derivatives related to (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide was assessed, showing significantly low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100.

Q & A

Synthesis and Reaction Optimization

1.1 Basic: What are the standard synthetic routes for preparing (2-hydroxyphenyl)carbonohydrazonoyl dicyanide derivatives?

- Methodological Answer: A common approach involves reacting substituted phenylhydrazines with malononitrile in acetic anhydride under reflux conditions (5–6 hours). For example, (4-chlorophenyl)carbonohydrazonoyl dicyanide was synthesized by treating 4-chlorophenylhydrazine with malononitrile in acetic anhydride at reflux, yielding 85% product . Key parameters include stoichiometric ratios (e.g., 0.05 mol substrate) and solvent choice (e.g., ethanol for chalcone derivatives) .

1.2 Advanced: How can reaction conditions be optimized to address low yields or side products in the synthesis of substituted carbonohydrazonoyl dicyanides?

- Methodological Answer: Variations in reaction time, temperature, and catalyst use can improve yields. For instance, extending reflux time to 8 hours increased yields of N-(3-chlorophenyl) derivatives to 80% . Side products, such as incomplete hydrazone formation, are minimized by rigorous drying of intermediates and using anhydrous solvents. Confirmation via TLC and NMR monitoring is critical .

Structural Characterization

2.1 Basic: Which spectroscopic techniques are essential for characterizing (2-hydroxyphenyl)carbonohydrazonoyl dicyanide derivatives?

- Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=N at ~1616 cm⁻¹, and N-H at ~3315 cm⁻¹) .

- NMR: H NMR resolves aromatic protons (δ 6.69–7.93 ppm) and substituent effects (e.g., methoxy groups at δ 3.95 ppm) . C NMR confirms cyano groups (δ 110–116 ppm) and aromatic carbons .

- HRMS: Validates molecular ions (e.g., [M+H] at m/z 204.1725 for CHClN) .

2.2 Advanced: How can discrepancies in NMR or HRMS data for structurally similar derivatives be resolved?

- Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. For example, variable H NMR signals for N-H protons in DMSO-d vs. CDCl (e.g., δ 7.49–7.40 in DMSO vs. δ 7.29 in CDCl) highlight solvent-dependent shifts . HRMS calibration with internal standards (e.g., sodium formate) improves accuracy for low-intensity ions .

Biological Activity

3.1 Basic: What assays are used to evaluate the bioactivity of (2-hydroxyphenyl)carbonohydrazonoyl dicyanide derivatives?

- Methodological Answer:

3.2 Advanced: How do substituents influence the biofilm inhibition efficacy of these compounds?

- Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF) enhance activity by increasing electrophilicity. For example, N-(4-fluoro-3-trifluoromethylphenyl) derivatives showed 78% biofilm inhibition at 10 µM, attributed to improved membrane penetration . Quantitative structure-activity relationship (QSAR) models correlate Hammett σ values with bioactivity .

Electrochemical and Computational Analysis

4.1 Basic: How do (2-hydroxyphenyl)carbonohydrazonoyl dicyanides affect HOMO/LUMO levels in electrochemical studies?

- Methodological Answer: These compounds exhibit low HOMO levels (-5.2 to -5.8 eV) due to electron-deficient cyano groups, as shown in t-SNE clustering of HOPV datasets. Electron-delocalizing substituents (e.g., methoxy) further lower HOMO, enhancing stability .

4.2 Advanced: What computational methods predict the redox behavior of substituted derivatives?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals. For instance, derivatives with 4-trifluoromethoxy groups show 0.3 eV lower LUMO than unsubstituted analogs, aligning with experimental cyclic voltammetry data .

Handling and Safety

5.1 Basic: What safety protocols are recommended for handling (2-hydroxyphenyl)carbonohydrazonoyl dicyanides?

- Methodological Answer: Use PPE (gloves, goggles) due to skin/eye irritation risks (OSHA Category 2). Work in a fume hood to avoid inhalation. In case of contact, rinse with water for 15 minutes and seek medical advice .

5.2 Advanced: How do decomposition products of these compounds affect lab safety?

- Methodological Answer: Thermal degradation (>150°C) releases HCN, detected via FT-IR gas analysis. Store at RT in airtight containers with desiccants. Decomposition pathways are modeled using thermogravimetric analysis (TGA) .

Data Contradictions and Reproducibility

6.1 Advanced: How can researchers address conflicting melting points or spectral data across studies?

- Methodological Answer: Variations in melting points (e.g., 131–133°C vs. 165–167°C for chlorophenyl derivatives) may stem from polymorphic forms or impurities . Recrystallization (e.g., from ethanol/water) and single-crystal XRD resolve discrepancies. Reproducibility requires strict adherence to reported drying and purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.